5-Chloro-2-propyl-1,3-benzoxazole
Description
Significance of Benzoxazole (B165842) Scaffolds in Academic Organic Chemistry
The benzoxazole framework is widely regarded as a "privileged scaffold" in medicinal chemistry and synthetic organic chemistry. ontosight.ai This designation stems from the ability of this core structure to serve as a foundation for a wide array of compounds exhibiting significant biological activities. jocpr.comresearchgate.net The simple, stable, and aromatic nature of the benzoxazole nucleus makes it an ideal starting point for the synthesis of more complex, bioactive molecules. researchgate.net
Research has consistently shown that derivatives built upon the benzoxazole moiety possess a remarkable spectrum of pharmacological properties, including:
Antimicrobial and Antifungal Activity nih.gov
Anti-inflammatory and Analgesic Effects jocpr.com
Anticancer and Antitumor Potential bldpharm.com
Antiviral and Anti-HIV Activity researchgate.net
Herbicidal and Insecticidal Properties researchgate.net
This versatility has made the benzoxazole ring system a focal point in drug discovery programs and in the agrochemical industry. researchgate.net Furthermore, beyond medicine, these scaffolds are explored in material science for creating functional materials such as optical brighteners. nam.org The persistent interest in this scaffold drives continuous innovation in synthetic methodologies to create diverse libraries of benzoxazole derivatives efficiently. researchgate.net
Overview of Halogenated Benzoxazole Derivatives in Research
Halogenation is a fundamental and powerful strategy in medicinal chemistry used to modulate the physicochemical and biological properties of a lead compound. The introduction of halogen atoms, such as chlorine, can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
In the context of benzoxazole research, halogenated derivatives are a significant subclass. The presence of a chlorine atom, particularly at the 5-position, has been shown to be a critical factor in enhancing the biological efficacy of certain compounds. nih.govsolubilityofthings.com For instance, studies on various 5-chlorobenzoxazole (B107618) derivatives have demonstrated potent antimicrobial and antifungal activities, in some cases exceeding the potency of standard drugs. jocpr.comnih.gov
The scientific literature and chemical catalogs list a wide variety of halogenated benzoxazoles, indicating a robust area of research. americanelements.com Compounds like 2-amino-5-chlorobenzoxazole have been studied in detail, with crystallographic data providing deep insights into their molecular structure and interactions. researchgate.net This body of research underscores that the combination of a benzoxazole core with halogen substituents is a well-established approach for developing novel chemical entities for further investigation.
Specific Research Focus on the 5-Chloro-2-propyl-1,3-benzoxazole Moiety
While the broader classes of benzoxazoles and halogenated benzoxazoles are subjects of extensive study, specific research on this compound is less prominent in peer-reviewed literature. The compound is available commercially as a research chemical, which points to its use as a building block or a screening compound in various research and development settings.
The primary role of this compound in the current research landscape appears to be that of a synthetic intermediate or a fragment for library synthesis in the quest for new bioactive compounds.
Interactive Data Table for this compound
| Property | Value | Source |
| CAS Number | 66073-80-1 | synquestlabs.com |
| Molecular Formula | C₁₀H₁₀ClNO | synquestlabs.com |
| Molecular Weight | 195.65 g/mol | synquestlabs.com |
| MDL Number | MFCD19375141 | synquestlabs.com |
| Purity | Typically ≥95% | synquestlabs.com |
Structure
2D Structure
Properties
IUPAC Name |
5-chloro-2-propyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-2-3-10-12-8-6-7(11)4-5-9(8)13-10/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICIXGBYFIYOQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 Propyl 1,3 Benzoxazole
Electrophilic and Nucleophilic Substitution Reactions
The benzoxazole (B165842) system can undergo both electrophilic and nucleophilic substitution reactions, with the site of reaction being highly dependent on the reaction conditions and the nature of the attacking species.
Electrophilic Substitution: Electrophilic attack predominantly occurs on the electron-rich benzene (B151609) portion of the molecule. The reactivity and orientation of incoming electrophiles are directed by the existing substituents: the chloro group at the C5 position and the fused oxazole (B20620) ring system. The oxazole moiety generally deactivates the benzene ring towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom.
Nucleophilic Substitution: The C2 position of the benzoxazole ring is susceptible to nucleophilic attack. This reactivity is a key feature of benzoxazole chemistry, allowing for the introduction of various functional groups. Direct C-H functionalization at the C2 position is a modern strategy that highlights the reactivity of this site. nih.gov Additionally, while less common on the benzene ring itself, nucleophilic aromatic substitution (SNAr) could potentially occur under forcing conditions, targeting the carbon atom bearing the chloro group, particularly if activated by strong electron-withdrawing groups.
Aromatic Reactivity Patterns of the Benzoxazole Ring System
The benzoxazole ring is considered an aromatic heterocycle, which imparts it with relative stability. wikipedia.org However, the fusion of the benzene and oxazole rings creates a complex electronic environment that dictates its reactivity patterns.
Oxazole Ring Reactivity: The oxazole ring itself exhibits distinct reactivity. The C2 carbon is the most electrophilic center of the oxazole part and is the primary site for nucleophilic attack or for deprotonation to form a nucleophilic species, which can then react with electrophiles. The synthesis of 2-substituted benzoxazoles often involves the direct functionalization of the C-H bond at this C2 position, underscoring its accessibility. nih.gov
Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution for 5-Chloro-2-propyl-1,3-benzoxazole
| Substituent | Position | Electronic Effect | Directing Influence | Activated/Deactivated Positions |
|---|---|---|---|---|
| Fused Oxazole Ring | - | Electron-withdrawing (overall) | Deactivating | Deactivates all positions (C4, C6, C7) |
| Chloro Group | C5 | Electron-withdrawing (induction), Electron-donating (resonance) | Deactivating, Ortho, Para-directing | Directs to C4 and C6 |
| Propyl Group | C2 | Weakly electron-donating | Activates C2 position for certain reactions | - |
Reaction Kinetics and Thermodynamic Considerations in Transformation Pathways
While specific experimental kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for a qualitative analysis of its transformation pathways.
Kinetics: The rates of reaction are influenced by the activation energy (Ea) of the transition state.
Electrophilic Aromatic Substitution: The electron-withdrawing nature of both the chloro substituent and the fused oxazole ring increases the activation energy for electrophilic attack on the benzene ring, making these reactions slower compared to benzene. The formation of the sigma complex (Wheland intermediate) is typically the rate-determining step. The stability of this intermediate, which is influenced by the ability of substituents to delocalize the positive charge, will dictate the reaction rate and regiochemical outcome.
Nucleophilic Attack at C2: The rate of nucleophilic attack at the C2 position is enhanced by the electronegativity of the adjacent nitrogen and oxygen atoms, which polarize the C=N bond and lower the energy of the transition state for nucleophilic addition.
Thermodynamics: The thermodynamic stability of reactants and products determines the position of equilibrium in a reversible reaction.
Reactions that maintain the aromatic system are generally favored. For instance, in electrophilic aromatic substitution, the final deprotonation step that restores aromaticity is highly exothermic and drives the reaction to completion.
Functional Group Interconversions on the Propyl Moiety
The 2-propyl group, while relatively inert, offers a handle for further molecular diversification through various functional group interconversions. These reactions typically target the C-H bonds of the alkyl chain.
A common strategy involves the initial halogenation of the propyl group, which can then be displaced by a variety of nucleophiles. Free-radical halogenation, for example with N-bromosuccinimide (NBS), would likely show selectivity for the α-carbon (the carbon attached to the benzoxazole ring) due to the resonance stabilization of the resulting benzylic-type radical.
Once a halogen is introduced (e.g., forming 5-chloro-2-(1-chloropropyl)-1,3-benzoxazole), a range of subsequent transformations is possible:
Hydroxylation: Reaction with hydroxide (B78521) or water can introduce a hydroxyl group, forming an alcohol.
Amination: Displacement by ammonia (B1221849) or amines can yield the corresponding amino-functionalized derivatives.
Cyanation: Reaction with cyanide salts introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. vanderbilt.edu
Elimination: Treatment with a strong, non-nucleophilic base could lead to elimination to form 5-chloro-2-(prop-1-en-1-yl)-1,3-benzoxazole.
These transformations allow for the synthesis of a library of derivatives from a single precursor, enabling the exploration of structure-activity relationships in various applications.
Table 2: Plausible Functional Group Interconversions on the 2-Propyl Side Chain
| Starting Functional Group | Reagent(s) | Product Functional Group | Reaction Type |
|---|---|---|---|
| -CH2CH2CH3 | NBS, light/heat | -CH(Br)CH2CH3 | Free-Radical Halogenation |
| -CH(Br)CH2CH3 | NaOH(aq) | -CH(OH)CH2CH3 | Nucleophilic Substitution (SN1/SN2) |
| -CH(Br)CH2CH3 | NaCN, DMSO | -CH(CN)CH2CH3 | Nucleophilic Substitution (SN2) |
| -CH(Br)CH2CH3 | NH3 | -CH(NH2)CH2CH3 | Nucleophilic Substitution (SN2) |
| -CH(Br)CH2CH3 | t-BuOK | -CH=CHCH3 | Elimination (E2) |
Advanced Spectroscopic and Crystallographic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation
A thorough search for academic research providing ¹H NMR and ¹³C NMR data for 5-Chloro-2-propyl-1,3-benzoxazole did not yield specific spectral assignments, coupling constants, or detailed conformational analyses. While NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, published, peer-reviewed studies detailing the specific chemical shifts and through-space correlations for this particular compound could not be located. Such data would be essential for confirming the connectivity of the propyl group to the benzoxazole (B165842) core and for determining the electronic environment of the aromatic and aliphatic protons and carbons.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Detailed mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass confirmation and fragmentation patterns from techniques such as electron ionization (EI) or electrospray ionization (ESI), are not available in the reviewed scientific literature for this compound. Analysis of fragmentation pathways is crucial for confirming the molecular structure, and while general fragmentation patterns for benzoxazole derivatives have been studied, specific data for the title compound, which would allow for the creation of a detailed fragmentation table, could not be found. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure
No specific Infrared (IR) or Raman spectroscopic studies detailing the vibrational modes of this compound were identified in the searched academic databases. While theoretical calculations and experimental spectra for other benzoxazole derivatives exist, providing insight into the characteristic vibrational frequencies of the benzoxazole ring system, specific data for the title compound is absent. researchgate.netnih.gov An analysis would typically involve the assignment of characteristic absorption bands for the C-Cl, C=N, C-O-C, and aromatic C-H functional groups, but such experimentally-derived data tables for this compound are not available.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry and various electronic properties of molecules like 5-Chloro-2-propyl-1,3-benzoxazole.
The geometry of this compound, like other benzoxazole (B165842) derivatives, is largely planar due to the fused benzene (B151609) and oxazole (B20620) rings. The propyl group at the 2-position, however, introduces conformational flexibility. DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), are employed to determine the most stable conformations. For the propyl group, various staggered and eclipsed conformations around the C-C single bonds exist. The lowest energy conformer would be the one that minimizes steric hindrance.
In related studies of substituted benzoxazoles, the planarity of the benzoxazole ring system is a consistent feature. For instance, a computational study on a bis(benzoxazole)-based overcrowded alkene highlighted the existence of multiple stable conformers arising from rotations around single bonds connecting substituents to the benzoxazole core. acs.org The energetic differences between these conformers are typically small, on the order of a few kcal/mol. For this compound, it is expected that the most stable conformation will feature the propyl chain extended away from the benzoxazole ring to minimize steric interactions.
Table 1: Predicted Energetic Stability of this compound Conformers (Illustrative)
| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | ~180° | 0.00 |
| Gauche | ~60° | 1.5 - 2.5 |
| Eclipsed | ~0° | > 5.0 |
Note: This data is illustrative and based on general principles of conformational analysis for alkyl chains.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.
In benzoxazole derivatives, the HOMO is typically distributed over the entire benzoxazole ring system, indicating its π-conjugated nature. The LUMO is also generally delocalized over the ring. The presence of a chlorine atom at the 5-position, being an electron-withdrawing group, is expected to lower the energies of both the HOMO and LUMO orbitals. The propyl group at the 2-position, being a weak electron-donating group, would slightly raise these energy levels.
Studies on similar compounds, such as 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole, have shown that the HOMO-LUMO gap can be calculated using DFT methods. nih.gov For a related benzoxazole derivative, the calculated HOMO was -7.559 eV and the LUMO was -5.228 eV, resulting in an energy gap of 2.331 eV. researchgate.net It is anticipated that this compound would have a comparable HOMO-LUMO gap, indicative of a stable molecule with moderate reactivity.
Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)
| Parameter | Predicted Value (eV) |
|---|---|
| EHOMO | -7.0 to -8.0 |
| ELUMO | -1.5 to -2.5 |
| Energy Gap (ΔE) | 4.5 to 6.5 |
Note: These values are estimations based on trends observed in related substituted benzoxazoles.
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) are electron-poor.
For this compound, the most negative potential is expected to be located around the nitrogen and oxygen atoms of the oxazole ring, making them likely sites for electrophilic attack. The chlorine atom, despite being electronegative, will also contribute to the local electronic environment. The hydrogen atoms of the propyl group and the benzene ring will exhibit positive potential, making them susceptible to nucleophilic interactions. Studies on other benzoxazole derivatives confirm that the heteroatoms are the primary sites of negative electrostatic potential. researchgate.netresearchgate.netnih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
In a study on a bis(benzoxazole)-based system, MD simulations were crucial in understanding the isomerization process and the interconversion between different conformers. acs.org Similarly, for this compound, MD simulations would reveal the preferred conformations of the propyl group and the timescales of its rotational motions. These simulations are also essential for understanding how the molecule might interact with biological targets, such as the active site of an enzyme, by modeling its dynamic fitting and binding. researchgate.net
Quantum Chemical Insights into Reactivity, Selectivity, and Reaction Mechanisms
Local reactivity descriptors, such as Fukui functions, can identify the most reactive atoms or functional groups for specific types of reactions (nucleophilic, electrophilic, or radical attack). For benzoxazole derivatives, it is generally found that the heteroatoms and specific carbon atoms in the ring system are the most reactive sites. The chlorine atom at the 5-position can also influence the reactivity of the benzene part of the ring through its electron-withdrawing nature.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods
Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. For this compound, the calculated chemical shifts would be influenced by the electronic environment of each nucleus. The protons and carbons of the benzoxazole ring would have characteristic shifts, and the propyl group would show signals corresponding to its three distinct carbon atoms and associated protons. In related benzoxazole derivatives, calculated NMR spectra have shown good agreement with experimental data. nih.govnih.gov
IR Spectroscopy: The vibrational frequencies in an IR spectrum can be computed using DFT. These calculations help in assigning the various vibrational modes of the molecule. For this compound, characteristic peaks would include C-H stretching from the aromatic ring and the propyl group, C=N and C-O-C stretching from the oxazole ring, and C-Cl stretching. Theoretical IR spectra of substituted benzoxazoles have been shown to be in good agreement with experimental spectra. nih.govesisresearch.orgnih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). The calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The UV-Vis spectrum of benzoxazole derivatives typically shows absorption bands in the UV region, arising from π-π* transitions within the conjugated system. scielo.brresearchgate.net The substitution with a chloro and a propyl group will cause shifts in these absorption bands.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopy | Predicted Parameter | Value |
|---|---|---|
| ¹³C NMR | Chemical Shift (C2) | ~160-170 ppm |
| ¹H NMR | Chemical Shift (Aromatic H) | 7.0-8.0 ppm |
| IR | C=N Stretch | 1600-1650 cm⁻¹ |
| UV-Vis | λmax | 270-300 nm |
Note: These are illustrative values based on data for analogous compounds.
Mechanistic Biological Investigations in Vitro and Pre Clinical Studies and Structure Activity Relationships
Interaction with Defined Molecular Targets (e.g., Enzymes, Receptors) and Binding Affinity Studies
There is no publicly available data from in vitro or pre-clinical studies that identifies specific molecular targets for 5-Chloro-2-propyl-1,3-benzoxazole. Consequently, information regarding its binding affinity, such as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC₅₀) against any enzyme or receptor, is not available. General studies on benzoxazole (B165842) derivatives have indicated that they can act as enzyme inhibitors, but these findings are not specific to the 5-chloro-2-propyl variant. nih.gov
Elucidation of Biological Mechanisms of Action in Cellular and Biochemical Assays
Scientific literature lacks reports on cellular or biochemical assays conducted to elucidate the mechanism of action for this compound. While various benzoxazole compounds have been evaluated in antimicrobial and anticancer assays, the specific activity and mechanistic pathways for this compound remain uninvestigated. nih.govnih.gov
Influence of the 5-Chloro and 2-Propyl Substituents on Molecular Recognition and Target Specificity
An analysis of the specific influence of the 5-chloro and 2-propyl substituents on the molecular recognition and target specificity of the benzoxazole core is not possible due to the absence of dedicated research on this compound. In broader structure-activity relationship (SAR) studies of other benzoxazole series, the nature and position of halogen substituents on the benzene (B151609) ring and the type of alkyl or aryl group at the 2-position are known to be critical for activity. nih.govresearchgate.net However, without specific data for this compound, any discussion on the role of its substituents would be speculative.
Structure-Activity Relationship (SAR) Studies of Related 5-Chloro-2-alkylbenzoxazole Analogues
There are no specific structure-activity relationship (SAR) studies available in the scientific literature for a series of 5-chloro-2-alkylbenzoxazole analogues that would allow for a comparative analysis of the 2-propyl derivative. Such studies are essential for understanding how the length and nature of the alkyl chain at the 2-position affect the biological activity of 5-chlorobenzoxazoles.
Applications in Specialized Materials and Chemical Sciences
Utilization in Polymer Synthesis Research and Polymerization Mechanisms
Research into the application of benzoxazole (B165842) derivatives in polymer science is an active area of investigation. The rigid and thermally stable benzoxazole ring system is a desirable component in the development of high-performance polymers. While specific studies focusing solely on the incorporation of 5-Chloro-2-propyl-1,3-benzoxazole into polymer chains are not extensively documented in publicly available research, the general principles of benzoxazole chemistry suggest its potential as a monomer or a modifying agent.
Exploration in Dye Chemistry and Chromophore Design
The benzoxazole nucleus is a known structural motif in the design of fluorescent dyes and chromophores. The fused ring system provides a rigid framework that can be part of a larger conjugated system, which is essential for light absorption and emission. The specific substituents on the benzoxazole ring play a crucial role in tuning the photophysical properties of the molecule, such as the absorption and emission wavelengths, quantum yield, and photostability.
In the case of this compound, the chloro and propyl groups would influence its electronic and steric characteristics. While detailed studies on its specific application in dye chemistry are limited, it could be envisioned as a building block for more complex dye molecules. The chlorine atom, being an electron-withdrawing group, could modulate the electron density of the aromatic system, thereby shifting the absorption and emission spectra. The propyl group, on the other hand, could affect the solubility and aggregation behavior of the dye, which are important parameters for its practical applications.
Research into Agrochemical Derivatives and Mode of Action Studies
Benzoxazole derivatives have demonstrated a broad spectrum of biological activities, making them a significant scaffold in the discovery of new agrochemicals. evitachem.comontosight.ai They have been investigated for their potential as herbicides, fungicides, and insecticides. evitachem.comontosight.ai The mode of action of these compounds is often related to the inhibition of specific enzymes or interference with vital biological processes in the target organisms. evitachem.com
While comprehensive research dedicated to the agrochemical applications of this compound is not widely published, the general activity of the benzoxazole class suggests its potential. The presence of the chlorine atom is a common feature in many active agrochemical compounds and can enhance their biological efficacy. bldpharm.com Studies on related 5-chloro-benzoxazole derivatives have shown that this substitution can be crucial for their antifungal and antibacterial properties. bldpharm.com Further research would be necessary to determine the specific mode of action of this compound and its potential as a lead compound for the development of novel agrochemicals.
Potential as Intermediates for Advanced Chemical Syntheses and Building Blocks
One of the most significant roles of this compound in chemical science is its function as a versatile intermediate and building block for the synthesis of more complex molecules. The benzoxazole core provides a stable and predictable platform for further chemical modifications. The chlorine atom on the benzene (B151609) ring and the propyl group at the 2-position offer multiple sites for synthetic transformations.
The chlorine atom can be substituted through various nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. This enables the synthesis of a library of derivatives with diverse properties and potential applications. The propyl group can also be functionalized, or its presence can influence the reactivity of the benzoxazole ring system. This versatility makes this compound a valuable starting material for the construction of pharmaceuticals, agrochemicals, and materials with tailored properties.
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Routes for Analogues
The synthesis of benzoxazole (B165842) derivatives has traditionally involved the condensation of 2-aminophenols with various carbonyl compounds. nih.gov However, the pursuit of more sustainable and efficient synthetic methods is a continuous endeavor in organic chemistry. epa.gov Future efforts in the synthesis of analogues of 5-Chloro-2-propyl-1,3-benzoxazole are likely to focus on several innovative strategies.
One promising direction is the adoption of "green chemistry" principles. nih.gov This includes the use of environmentally benign solvents, catalysts, and reaction conditions. mdpi.com For instance, microwave-assisted synthesis, ultrasound irradiation, and mechanochemical methods have been shown to accelerate reaction times and improve yields for the synthesis of 2-arylbenzoxazoles. mdpi.com The development of reusable catalysts, such as nanocatalysts and ionic liquids, is also a key area of interest for producing benzoxazole derivatives with high efficiency and atom economy. nih.govrsc.org
Future synthetic research will likely target the diversification of substituents at various positions of the benzoxazole ring to fine-tune the molecule's properties. Based on structure-activity relationship (SAR) studies of similar compounds, substitutions at the C-2 and C-5 positions are critical for biological activity. mdpi.com Therefore, developing synthetic routes that allow for the facile introduction of a wide range of functional groups at these positions will be crucial for creating novel analogues with enhanced performance.
Table 1: Emerging Efficient Synthetic Methodologies for Benzoxazole Analogues
| Synthetic Methodology | Key Advantages | Potential for this compound Analogues |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Faster and more efficient synthesis of diverse analogues. |
| Ultrasound Irradiation | Increased reaction rates, improved mass transfer. | Greener and more energy-efficient production. |
| Mechanochemical Reactions | Solvent-free conditions, high yields. | Environmentally friendly synthesis of solid-state analogues. |
| Nanocatalysis | High catalytic activity, reusability, mild reaction conditions. | Sustainable and cost-effective production of derivatives. |
| Ionic Liquid Catalysis | Green and recyclable catalysts, high yields. nih.gov | Facile workup and catalyst recovery in analogue synthesis. |
| One-Pot/Multicomponent Reactions | Reduced waste, increased efficiency, rapid library generation. epa.gov | High-throughput synthesis of diverse libraries for screening. |
Advanced Mechanistic Studies of Reactivity and Biological Interactions
A deeper understanding of the mechanisms underlying the reactivity and biological interactions of this compound and its analogues is essential for their rational development. Future research will likely employ advanced analytical and spectroscopic techniques to elucidate these mechanisms at a molecular level.
Investigating the electronic and steric effects of substituents on the benzoxazole core will provide valuable insights into their chemical reactivity. For instance, understanding how the chloro group at the 5-position and the propyl group at the 2-position influence the electron distribution and accessibility of the benzoxazole ring system can guide the design of new reactions and the prediction of reaction outcomes.
In the context of biological applications, detailed mechanistic studies are crucial for identifying the specific molecular targets and pathways through which these compounds exert their effects. Techniques such as X-ray crystallography of ligand-protein complexes, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can provide atomic-level details of the binding interactions between benzoxazole derivatives and their biological targets. nih.gov Molecular docking studies have already suggested that the antibacterial activity of some benzoxazole derivatives may be linked to the inhibition of enzymes like DNA gyrase. nih.gov Further experimental validation of these computational predictions is a key future direction.
Understanding the structure-activity relationships (SAR) is a cornerstone of medicinal chemistry. mdpi.com Systematic modifications of the this compound structure, followed by comprehensive biological evaluation, will continue to be a critical approach. This will help in identifying the key structural features responsible for a particular biological activity and will guide the optimization of lead compounds to enhance their potency and selectivity. researchgate.net
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental validation is revolutionizing the process of drug discovery and materials science. researchgate.net For this compound and its analogues, this integrated approach holds immense promise for the rational design of new molecules with tailored properties.
Computational tools, such as quantum mechanics calculations and molecular dynamics simulations, can be used to predict the electronic properties, reactivity, and conformational behavior of benzoxazole derivatives. researchgate.net These predictions can then be used to prioritize synthetic targets and to design experiments that are more likely to yield successful outcomes. For example, density functional theory (DFT) can be employed to study the electronic features and reactivity of benzoxazole-based molecules, identifying favorable sites for electrophilic and nucleophilic attacks. researchgate.net
Molecular docking and virtual screening are powerful computational techniques for identifying potential biological targets for new compounds and for predicting their binding affinities. nih.govnih.gov By docking libraries of virtual benzoxazole analogues into the active sites of various enzymes or receptors, researchers can identify promising candidates for further experimental investigation. researchgate.net This approach significantly reduces the time and cost associated with traditional high-throughput screening.
The design of hybrid molecules, where the benzoxazole scaffold is combined with other pharmacophores, is another exciting avenue that can be guided by computational methods. researchgate.net This strategy aims to create multifunctional molecules with improved therapeutic profiles. The rational design of such hybrids can be facilitated by understanding the key interactions of each component with its respective target through computational modeling.
Table 2: Integrated Approaches for Rational Design
| Approach | Description | Application to this compound |
| Quantum Mechanics (QM) | Predicts electronic structure, properties, and reactivity. researchgate.net | Understanding the influence of substituents on the benzoxazole core. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. nih.gov | Studying the conformational dynamics and binding stability of analogues. |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. nih.gov | Identifying potential biological targets and predicting binding modes. |
| Virtual Screening | Computationally screens large libraries of compounds against a target. | Rapidly identifying promising analogues for synthesis and testing. |
| QSAR Modeling | Relates chemical structure to biological activity. | Developing predictive models for the activity of new analogues. |
Exploration of New Application Domains in Chemical Science and Technology
While benzoxazole derivatives are well-known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, there is significant potential for expanding their applications into new domains of chemical science and technology. nih.govmdpi.comresearchgate.net
In the field of materials science, the unique photophysical properties of some benzoxazole derivatives make them attractive candidates for applications in optoelectronics. mdpi.com Their structural tunability allows for the fine-tuning of their absorption and emission characteristics, which could be exploited in the development of organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes. mdpi.com Theoretical studies have already begun to investigate the potential of donor-π-acceptor architectures based on functionalized benzoxazoles for such applications. mdpi.com
The development of benzoxazole-based sensors for the detection of specific ions or molecules is another promising area of research. The ability to functionalize the benzoxazole core with various recognition elements could lead to the creation of highly selective and sensitive chemical sensors.
In agriculture, the search for new and effective agrochemicals is a continuous challenge. Benzoxazole and its derivatives have shown a broad spectrum of agricultural biological activities, including antibacterial, antiviral, and herbicidal properties. mdpi.com Future research could focus on designing and synthesizing novel this compound analogues with enhanced potency and selectivity for specific agricultural applications, potentially leading to the development of new, environmentally safer pesticides and herbicides. mdpi.com
Furthermore, the versatility of the benzoxazole scaffold as a synthetic intermediate should not be overlooked. nbinno.com Its ability to undergo various chemical transformations makes it a valuable building block for the synthesis of more complex molecules with novel structures and functions.
Q & A
Q. What are the optimized synthetic routes for 5-Chloro-2-propyl-1,3-benzoxazole, and how do reaction conditions influence yield?
- Methodological Answer : Two main approaches are documented:
- TiCl3OTf-Catalyzed Cyclization : Using ethanol at room temperature, this method achieves high yields (85–90%) via efficient cyclization of o-aminophenol derivatives with propyl chloride .
- Microwave-Assisted Synthesis : Reduces reaction time (30–45 minutes) compared to traditional reflux (6–8 hours), though yields are comparable (~80%) .
- Key Considerations : Room-temperature methods minimize energy consumption, while microwave techniques enhance scalability. Purity should be verified via HPLC or GC-MS.
Table 1 : Synthetic Method Comparison
| Method | Catalyst/Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|
| TiCl3OTf/Ethanol | TiCl3OTf | 2–4 h | 85–90 | |
| Microwave/EtOH | None | 30–45 m | 78–82 |
Q. How is structural characterization of this compound performed?
- Methodological Answer :
- Spectroscopic Analysis :
- 1H/13C NMR : Confirm substitution patterns (e.g., propyl chain integration at δ 1.2–1.6 ppm for CH2 groups) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 209.6 for [M+H]+) validate molecular weight .
- X-ray Crystallography : Resolves bond angles and packing behavior. For a related compound (2-amino-5-chloro-1,3-benzoxazole), monoclinic crystal symmetry (P21/n) with a = 9.4403 Å, β = 101.67° was reported .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for benzoxazole derivatives?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : MIC values for antifungal activity may differ due to strain-specific responses. Standardize using CLSI guidelines .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance antimicrobial potency, but steric hindrance from bulky substituents (e.g., propyl) may reduce efficacy. Compare analogs systematically .
- Statistical Validation : Apply ANOVA or multivariate regression to isolate variables (e.g., logP, steric parameters) influencing activity .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use software (e.g., MOE) to simulate binding to targets like DNA gyrase (antibacterial) or tubulin (anticancer). For example, benzoxazole-triazole hybrids showed strong binding to EGFR (ΔG = −9.2 kcal/mol) .
- QSAR Models : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity. A study on 5,7-dichloro derivatives found Cl substituents at position 5 increased antifungal activity by 40% .
Q. What is the role of crystallography in understanding reactivity and intermolecular interactions?
- Methodological Answer :
- Crystal Packing Analysis : Hydrogen bonding (e.g., N–H···O) and π-π stacking in 2-amino-5-chloro-1,3-benzoxazole stabilize the lattice, influencing solubility and melting point .
- Reactivity Insights : Planar benzoxazole cores facilitate electrophilic substitution at position 4 or 7, guided by electron density maps .
Q. How are structure-activity relationships (SAR) evaluated for benzoxazole-based anticancer agents?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace propyl with benzyl) and test cytotoxicity (e.g., MTT assay on HeLa cells) .
- Mechanistic Studies : Assess apoptosis induction (via caspase-3 activation) or tubulin polymerization inhibition. A 2-propyl derivative showed IC50 = 12.5 µM against breast cancer cells, outperforming 2-methyl analogs (IC50 = 28 µM) .
Data Integration and Validation
Q. What protocols ensure reproducibility in toxicity profiling of novel benzoxazole compounds?
- Methodological Answer :
- In Vitro : Use HepG2 cells for hepatotoxicity screening (LD50 < 50 µM suggests high risk) .
- In Vivo : Follow OECD guidelines for acute oral toxicity in rodents (e.g., 300 mg/kg dose monitoring over 14 days) .
Q. How can researchers integrate heterogeneous data (e.g., synthetic, bioactivity, computational) into cohesive models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
